molecular formula C10H7F2NO B11904286 4-(Difluoromethyl)quinolin-8-ol

4-(Difluoromethyl)quinolin-8-ol

Cat. No.: B11904286
M. Wt: 195.16 g/mol
InChI Key: QWQQXNLXVZZVCS-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)quinolin-8-ol is a high-purity quinoline derivative offered for research and development purposes. This compound is part of an important class of organic molecules known for their diverse chemical properties and utility in various scientific fields. Quinolines and their derivatives are frequently investigated as key intermediates in organic synthesis and pharmaceutical development. Related hydroxyquinoline structures are known to function as chelating agents for metal ions , and certain quinoline derivatives are explored for their fungicidal activities in agrochemical research . The specific difluoromethyl substitution on the quinoline core is a modification often explored in medicinal and agrochemical chemistry to fine-tune the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and bioavailability. Researchers value this structural feature for its potential to enhance the biological activity and performance of lead compounds. This product is provided with comprehensive quality control, including characterization by techniques such as HNMR and HPLC to ensure identity and purity, aligning with standard practices for research chemicals . It is intended for use as a reference standard, a building block in synthetic chemistry, or for screening in various biological assays. Intended Use and Handling: This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

4-(difluoromethyl)quinolin-8-ol

InChI

InChI=1S/C10H7F2NO/c11-10(12)7-4-5-13-9-6(7)2-1-3-8(9)14/h1-5,10,14H

InChI Key

QWQQXNLXVZZVCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)O)C(F)F

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Quinoline (B57606) Ring Formation

The construction of the quinoline scaffold can be achieved through various synthetic strategies, with the Friedländer and Combes syntheses being particularly relevant. The elucidation of the cyclization and annulation mechanisms, along with the role of catalysts and reaction conditions, is crucial for controlling the outcome of the synthesis.

The formation of the quinoline ring in syntheses like the Friedländer and Combes reactions proceeds through a series of condensation, cyclization, and dehydration steps.

In the Friedländer synthesis , an o-aminoaryl aldehyde or ketone reacts with a carbonyl compound containing an α-methylene group. wikipedia.orgalfa-chemistry.com Two primary mechanistic pathways are proposed. The first involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization through the formation of a Schiff base (imine) and subsequent dehydration to yield the quinoline ring. wikipedia.orgcdnsciencepub.com The second proposed mechanism suggests the initial formation of a Schiff base between the o-amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type condensation to form a heterocyclic intermediate that dehydrates to the final quinoline product. wikipedia.org Detailed mechanistic studies suggest that the rate-limiting step is often the initial intermolecular aldol condensation. researchgate.net The subsequent cyclization and dehydration steps are typically rapid. cdnsciencepub.comresearchgate.net

The Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgnih.gov The mechanism commences with the formation of an enamine intermediate from the aniline and one of the ketone carbonyls. wikipedia.orgiipseries.org Protonation of the remaining carbonyl group by the acid catalyst activates it for electrophilic attack. youtube.com The rate-determining step is the intramolecular electrophilic aromatic substitution (annulation), where the electron-rich aniline ring attacks the protonated carbonyl carbon, leading to ring closure. wikipedia.org Subsequent dehydration of the resulting intermediate yields the substituted quinoline. wikipedia.orgyoutube.com

The regioselectivity of these reactions, particularly when using unsymmetrical ketones, is a critical aspect. In the Friedländer synthesis, the regioselectivity can be influenced by the choice of catalyst and reaction conditions. alfa-chemistry.comresearchgate.net For instance, the use of specific amine catalysts can favor the formation of one regioisomer over another. organic-chemistry.org In the Combes synthesis, steric effects of the substituents on both the aniline and the β-diketone play a significant role in directing the annulation step and determining the final substitution pattern of the quinoline product. wikipedia.org

Table 1: Key Mechanistic Steps in Quinoline Ring Formation
Synthesis MethodInitial StepKey Intermediate(s)Rate-Determining StepFinal Step(s)
Friedländer SynthesisAldol Condensation or Schiff Base Formation wikipedia.orgcdnsciencepub.comAldol adduct, Schiff base, unsaturated carbonyl compound wikipedia.orgIntermolecular Aldol Condensation researchgate.netCyclization and Dehydration alfa-chemistry.com
Combes SynthesisEnamine Formation wikipedia.orgiipseries.orgEnamine, Protonated Carbonyl youtube.comAnnulation (Intramolecular Electrophilic Aromatic Substitution) wikipedia.orgDehydration wikipedia.org

Catalysts and reaction conditions are instrumental in promoting the efficient cyclization and annulation steps in quinoline synthesis.

Acid catalysis is commonly employed in both Friedländer and Combes syntheses. alfa-chemistry.comwikipedia.org In the Friedländer reaction, acids such as trifluoroacetic acid, p-toluenesulfonic acid, and various Lewis acids can be used to catalyze the condensation and dehydration steps. wikipedia.org In the Combes synthesis, strong acids like concentrated sulfuric acid or polyphosphoric acid are typically required to facilitate both the enamine formation and the subsequent intramolecular electrophilic aromatic substitution. nih.goviipseries.org The acidity of the medium ensures the protonation of carbonyl groups, thereby increasing their electrophilicity and promoting the key bond-forming reactions. youtube.com The choice and concentration of the acid can significantly impact the reaction rate and yield. nih.gov

Base catalysis can also be utilized in the Friedländer synthesis, promoting the aldol condensation and subsequent cyclization. alfa-chemistry.com The choice between acid and base catalysis can influence the regioselectivity when unsymmetrical ketones are used. alfa-chemistry.com

Modern synthetic protocols have also explored the use of various other catalysts to achieve milder reaction conditions and improved efficiency. These include:

Metal catalysts: Transition metal catalysts, including those based on gold, cobalt, and rhodium, have been developed for quinoline synthesis via C-H activation and annulation pathways. mdpi.com Nanocatalysts are also emerging as efficient and recyclable catalysts for these transformations. nih.govacs.org

Heterogeneous catalysts: Solid acid catalysts like zeolites and Nafion have been employed to facilitate quinoline synthesis under environmentally benign conditions. mdpi.comrsc.org

Reaction conditions such as temperature and solvent also play a crucial role. Many traditional quinoline syntheses require high temperatures. alfa-chemistry.com However, the development of more active catalysts has enabled these reactions to proceed under milder conditions. alfa-chemistry.com Solvent-free conditions, often coupled with microwave irradiation, have been shown to accelerate the reaction and lead to higher yields in some cases. organic-chemistry.org

Detailed Elucidation of Difluoromethylation Reaction Mechanisms

The introduction of the difluoromethyl (CF2H) group onto the quinoline ring, specifically at the C4-position, can be achieved through several mechanistic pathways, including radical-mediated processes, nucleophilic substitutions, and transition metal-catalyzed cross-coupling reactions.

Radical-mediated C-H difluoromethylation has emerged as a powerful strategy for the synthesis of difluoromethylated heterocycles. rsc.org This approach often involves the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the electron-deficient quinoline ring. chemrxiv.org The regioselectivity of this addition is a key consideration. For quinolines, the C4-position is often susceptible to attack by nucleophilic radicals. chemrxiv.org

The mechanism typically proceeds as follows:

Generation of the •CF2H radical: This can be achieved through various methods, such as the photoredox-catalyzed decomposition of a difluoromethyl source like sodium difluoromethanesulfinate (HCF2SO2Na). chemrxiv.org

Radical Addition: The generated •CF2H radical, which can exhibit nucleophilic character, adds to an electron-deficient carbon of the protonated quinoline ring (quinolinium ion). Computational studies suggest that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher at the C4 position, making it more susceptible to radical attack. chemrxiv.org

Rearomatization: The resulting radical intermediate is then oxidized to a cation, which subsequently loses a proton to restore the aromaticity of the quinoline ring, yielding the C4-difluoromethylated product. chemrxiv.org

Recent studies have demonstrated the utility of photoinduced radical mechanisms for the C4-selective fluoroalkylation of quinolines. chemrxiv.org These methods offer the advantage of proceeding under mild conditions without the need for pre-functionalization of the quinoline substrate.

Nucleophilic difluoromethylation offers an alternative route to introduce the CF2H group. This typically involves the reaction of a nucleophilic "CF2H-" equivalent with an electrophilic quinoline derivative. cas.cnnih.gov A common strategy is the nucleophilic aromatic substitution (SNAr) on a 4-haloquinoline.

The mechanism involves:

Generation of the difluoromethyl nucleophile: Reagents like (difluoromethyl)trimethylsilane (TMSCF2H) can serve as a source of the difluoromethyl anion in the presence of a suitable fluoride source (e.g., CsF). nih.gov Other precursors include difluoromethyl phenyl sulfone (PhSO2CF2H). nih.govcas.cn

Nucleophilic Attack: The difluoromethyl anion attacks the C4-position of the 4-haloquinoline, which is activated towards nucleophilic attack by the electron-withdrawing nature of the quinoline nitrogen. This addition leads to the formation of a Meisenheimer-type intermediate.

Elimination of the Leaving Group: The intermediate then eliminates the halide ion (e.g., Cl- or Br-) to restore the aromaticity of the quinoline ring, affording the 4-(difluoromethyl)quinoline product.

The efficiency of this process depends on the nature of the leaving group at the C4-position and the reactivity of the difluoromethyl nucleophile.

Transition metal catalysis, particularly with palladium, provides a powerful tool for the formation of C-C bonds, including the introduction of a difluoromethyl group. researchgate.net These reactions typically proceed through a catalytic cycle involving oxidative addition and reductive elimination steps. wikipedia.orglibretexts.org

A plausible catalytic cycle for the palladium-catalyzed cross-coupling of a 4-haloquinoline with a difluoromethylating agent would involve:

Oxidative Addition: A low-valent palladium(0) complex reacts with the 4-haloquinoline, inserting into the carbon-halogen bond. This step forms a palladium(II) intermediate, increasing the oxidation state and coordination number of the metal. wikipedia.orgnih.gov

Transmetalation (or related step): The difluoromethyl group is transferred from a difluoromethylating reagent (e.g., a zinc or silicon-based reagent) to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic ligands (the quinolin-4-yl group and the difluoromethyl group), which are typically required to be in a cis orientation, couple and are eliminated from the palladium center. libretexts.orgresearchgate.net This step forms the desired C-C bond of the 4-(difluoromethyl)quinoline product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The ligands on the palladium catalyst play a crucial role in facilitating each step of the cycle, influencing the rate and efficiency of both the oxidative addition and the crucial reductive elimination step. nih.gov

Table 2: Mechanistic Pathways for Difluoromethylation of the Quinoline Ring
MechanismKey Reactive SpeciesQuinoline SubstrateKey Mechanistic Steps
Radical-MediatedDifluoromethyl radical (•CF2H) chemrxiv.orgQuinoline (often protonated) chemrxiv.orgRadical generation, radical addition to C4, oxidation, and deprotonation chemrxiv.org
Nucleophilic SubstitutionDifluoromethyl anion ("CF2H-") equivalent cas.cnnih.gov4-HaloquinolineNucleophilic attack at C4, formation of Meisenheimer intermediate, elimination of halide nih.gov
Oxidative Addition/Reductive EliminationPalladium(0) catalyst, Pd(II) intermediate wikipedia.orglibretexts.org4-HaloquinolineOxidative addition of Pd(0) to C-X bond, transmetalation of CF2H group, reductive elimination of the product wikipedia.orgnih.gov

Characterization of Carbene and Carbenoid Intermediates

The formation of 4-(difluoromethyl)quinolin-8-ol and related structures often proceeds through pathways involving highly reactive difluorocarbene (:CF2) or related carbenoid species. Difluorocarbene is a moderately electrophilic intermediate that can be generated in situ from various precursors. cas.cn Its involvement is central to several strategies for constructing the difluoromethyl moiety on heterocyclic rings.

One proposed mechanistic pathway involves the reaction of a suitable quinoline precursor with difluorocarbene. The carbene, being electron-deficient, can react with nucleophilic centers. In the context of building the quinoline ring system itself, studies have shown that difluorocarbene can react with primary anilines to generate isocyanide intermediates in situ. researchgate.netresearchgate.net These intermediates can then undergo subsequent intramolecular cyclization with an appropriately positioned alkenyl group to construct the quinoline core, incorporating the C1 unit that will become the difluoromethyl group. researchgate.net

The characterization of these transient carbene intermediates is often indirect, relying on trapping experiments and analysis of the resulting products. However, their existence is well-established in organofluorine chemistry. acs.org The choice of precursor can influence the generation and reactivity of the difluorocarbene. Common sources include the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa) or the reaction of trimethylsilyl-based reagents. cas.cnresearchgate.net

Table 1: Common Precursors for the In Situ Generation of Difluorocarbene (:CF2)
PrecursorActivation MethodTypical ConditionsReference
Sodium chlorodifluoroacetate (ClCF2COONa)Thermal DecarboxylationHeat (e.g., 100°C) in a polar aprotic solvent (e.g., DMF) researchgate.net
(Trifluoromethyl)trimethylsilane (TMSCF3)Fluoride-induced decompositionSource of fluoride ion (e.g., KF, CsF) cas.cn
Bromodifluoromethylphosphonium saltsBase-induced eliminationOrganic or inorganic bases cas.cn
Difluoroacetic anhydride / Urea·H2O2In situ formation of bis(difluoroacetyl) peroxide and subsequent homolysisLow temperature (e.g., 0°C) nih.gov

Influence of Reaction Parameters on Pathway Selectivity and Regioselectivity

The outcome of difluoromethylation reactions on quinoline and related N-heterocycles is highly sensitive to various reaction parameters. These factors can dictate the reaction pathway (e.g., radical vs. ionic) and, crucially, the regioselectivity of the C-H functionalization.

A paramount factor governing regioselectivity is the electronic state of the quinoline ring, which can be modulated by the reaction's pH. nih.govresearchgate.net In neutral or basic conditions, the quinoline nitrogen's lone pair participates in the aromatic system, directing electrophilic attack or radical addition to specific positions. However, under acidic conditions, the nitrogen is protonated, forming a quinolinium salt. This dramatically alters the electronic landscape, making the ring more electron-deficient and changing the positions most susceptible to nucleophilic or radical attack. Studies on the analogous pyridine (B92270) system have demonstrated that a switch from basic to acidic conditions can completely shift the site of radical difluoromethylation from the meta-position (C3) to the para-position (C4). nih.govresearchgate.net This principle is directly applicable to the quinoline system, where protonation would favor functionalization at the C2 and C4 positions.

In transition-metal-catalyzed reactions, such as those employing palladium, the choice of ligand, metal precursor, solvent, and temperature profoundly impacts reaction efficiency and selectivity. For instance, in palladium-catalyzed difluoromethylation of heteroaryl halides, ligands with a wide bite angle, such as Xantphos, have been shown to be more effective than others like DPEPhos. researchgate.net The palladium precursor (e.g., Pd(dba)2 vs. Pd(OAc)2) also influences the yield, suggesting a delicate interplay between the components of the catalytic system. researchgate.net Temperature can affect not only the reaction rate but also the stability of intermediates, thereby influencing the product distribution.

Table 2: Influence of Key Reaction Parameters on Difluoromethylation of N-Heterocycles
ParameterEffectMechanistic ImplicationReference
pH (Acid/Base)Switches regioselectivity (e.g., C3 vs. C4 on pyridine ring)Alters the electronic properties of the heterocycle via protonation of the nitrogen atom, changing the preferred site of radical attack. nih.govresearchgate.net
Catalyst LigandAffects reaction yield and efficiency. Wide bite-angle ligands can be superior.Modifies the geometry and electronic properties of the metal center, influencing key steps like oxidative addition and reductive elimination. researchgate.net
TemperatureImpacts reaction rate and can influence selectivity.Affects the kinetics of competing reaction pathways and the stability of transient intermediates. researchgate.net
SolventCan alter reaction efficiency and solubility of reagents.Influences the stability of charged intermediates and the kinetics of the reaction. researchgate.net

In Situ Spectroscopic and Kinetic Mechanistic Studies

Elucidating the precise mechanisms of complex organic transformations often requires direct observation of the reaction as it progresses. In situ spectroscopic and kinetic studies provide invaluable data on reaction intermediates, transition states, and rate-limiting steps. While detailed studies specifically on the formation of this compound are limited, methodologies applied to analogous systems offer significant insight.

While NMR is ideal for observing species in solution, other spectroscopic techniques like Fourier-Transform Infrared (FT-IR) spectroscopy can be used to monitor the consumption of starting materials and the formation of products, particularly by tracking characteristic vibrational modes such as carbonyl stretches or C-F bonds.

These experimental techniques are increasingly complemented by computational methods, such as Density Functional Theory (DFT) calculations. DFT can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict spectroscopic signatures (e.g., NMR chemical shifts), which can then be compared with experimental data to support or refute a proposed mechanism. dergipark.org.trdntb.gov.ua

Table 3: Spectroscopic and Computational Methods in Mechanistic Studies of Heterocycle Functionalization
TechniqueApplicationInformation GainedReference
In Situ 19F NMRMonitoring stoichiometric or catalytic reactions involving fluoroalkyl groups.Identification of fluorine-containing intermediates; determination of reaction kinetics and rate-limiting steps. researchgate.net
1H, 13C NMRStructural characterization of starting materials, intermediates, and final products.Confirmation of molecular structure and regiochemistry. vjst.vnresearchgate.net
FT-IR SpectroscopyMonitoring changes in functional groups throughout a reaction.Tracking the disappearance of reactants and appearance of products. ajol.info
Density Functional Theory (DFT)Computational modeling of reaction pathways.Calculation of energies for intermediates and transition states; prediction of spectroscopic properties to corroborate experimental data. dergipark.org.trdntb.gov.ua

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) Optimizations for Ground State Structures

Density Functional Theory (DFT) is a mainstay of computational chemistry for determining the optimized molecular geometry of a compound in its ground state. scispace.com This method is favored for its balance of accuracy and computational cost. For a molecule like 4-(Difluoromethyl)quinolin-8-ol, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G(d,p) or 6-31G*, are used to find the lowest energy conformation. researchgate.netscispace.comcnr.it

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is located, which corresponds to a stable structure (a true energy minimum is confirmed by the absence of imaginary frequencies in a subsequent frequency calculation). mdpi.com For instance, in studies of 8-hydroxyquinoline (B1678124) and its derivatives, DFT has been successfully used to calculate geometric parameters that show good agreement with experimental data from X-ray crystallography. researchgate.netscispace.com These calculations would reveal the planarity of the quinoline (B57606) ring system and the precise orientation of the difluoromethyl and hydroxyl substituents.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.netrsc.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. rsc.orgaimspress.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org

A small HOMO-LUMO gap suggests that the molecule is more reactive, more polarizable, and prone to intramolecular charge transfer. aimspress.comresearchgate.net

Computational studies on various quinoline derivatives consistently involve the calculation of HOMO and LUMO energies to predict their stability and reactivity. arabjchem.orgrsc.orgphyschemres.org The distribution of the HOMO and LUMO across the molecular structure provides insight into the regions most likely to be involved in electron donation and acceptance during chemical reactions. researchgate.net From the energies of the HOMO and LUMO, several key quantum chemical descriptors can be calculated to quantify the molecule's reactivity.

Table 1: Key Quantum Chemical Reactivity Descriptors

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates the molecule's excitability and chemical reactivity.
Ionization Potential (I) -EHOMO The energy required to remove an electron from the HOMO.
Electron Affinity (A) -ELUMO The energy released when an electron is added to the LUMO.
Chemical Hardness (η) (I - A) / 2 Measures the resistance of a molecule to change its electron configuration. arabjchem.org
Chemical Softness (S) 1 / η The reciprocal of hardness; indicates a higher reactivity. rsc.org
Electronegativity (χ) (I + A) / 2 Measures the ability of the molecule to attract electrons. arabjchem.org

| Electrophilicity Index (ω) | (χ2) / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. arabjchem.org |

This table outlines theoretical parameters derived from HOMO and LUMO energies, commonly calculated for quinoline derivatives to predict their chemical behavior. arabjchem.orgrsc.org

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. preprints.orgugm.ac.id It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. mdpi.com The MEP map is color-coded to show different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, rich in electrons. These are typically associated with electronegative atoms (like oxygen and nitrogen) and are susceptible to electrophilic attack. ugm.ac.idresearchgate.net

Blue: Regions of positive potential, which are electron-poor. These are usually found around hydrogen atoms and are sites for nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a significant negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. ugm.ac.idresearchgate.net Conversely, positive potential (blue) would be expected around the hydroxyl hydrogen and the hydrogen on the difluoromethyl group. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. arabjchem.orgpreprints.org

Spectroscopic Property Simulations and Predictions

Computational chemistry is extensively used to simulate and predict the spectroscopic features of molecules, which aids in the interpretation of experimental data.

Prediction of Vibrational Spectra (FT-IR, FT-Raman)

Theoretical calculations, particularly using DFT methods, can predict the vibrational frequencies of a molecule. mdpi.com These predicted frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. researchgate.netresearchgate.net The calculations provide a set of vibrational modes, each with a specific frequency and intensity, corresponding to stretching, bending, and torsional motions of the atoms. researchgate.netmdpi.com

A potential energy distribution (PED) analysis is often performed to assign the calculated vibrational frequencies to specific functional groups and types of atomic motion. arabjchem.org For the quinoline ring system, characteristic vibrations include C-H stretching, C=C and C=N aromatic ring stretching, and various in-plane and out-of-plane bending modes. researchgate.net For this compound, specific vibrations for the C-F stretches of the difluoromethyl group and the O-H stretch of the hydroxyl group would also be predicted. Comparing the calculated spectrum with an experimental one allows for a detailed and confident assignment of the observed spectral bands. researchgate.net

Table 2: Typical Vibrational Modes for a Substituted Quinoline Core

Wavenumber Range (cm⁻¹) Assignment
3100-3000 Aromatic C-H stretching
1620-1570 C=C and C=N aromatic ring stretching
1500-1400 Aromatic ring stretching
1300-1000 In-plane C-H bending

This table presents typical frequency ranges for the core quinoline structure based on computational and experimental studies of various derivatives. Specific substituents like the difluoromethyl group would introduce additional characteristic bands. researchgate.netmdpi.com

Computational Studies of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. nih.govnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, are standard for these predictions. acs.org

The calculated chemical shifts are then compared to experimental NMR data to help confirm the molecular structure. nih.gov Discrepancies between predicted and experimental values can often be explained by factors such as solvent effects, concentration, and temperature, which can be further modeled computationally. columbia.edubiorxiv.org For this compound, computational studies would predict the chemical shifts for each unique hydrogen and carbon atom, including those in the quinoline rings and the difluoromethyl substituent. Such predictions are particularly valuable for assigning complex spectra and distinguishing between isomers. Studies on various quinolinol derivatives have demonstrated the utility of both experimental and computational NMR in structural elucidation. nih.govacs.orguncw.edu

Time-Dependent DFT (TD-DFT) for Electronic Transitions (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the excited states of molecules. nih.gov It allows for the prediction of electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals. nih.govnih.gov For this compound, TD-DFT calculations can predict the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the transitions (e.g., π → π* or n → π*).

A hypothetical TD-DFT calculation for this compound would likely be performed using a functional like B3LYP with a suitable basis set. The results would resemble the data presented in the table below, which is illustrative of typical findings for substituted quinolines.

Table 1: Hypothetical TD-DFT Results for Electronic Transitions in this compound

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S13200.15HOMO → LUMO (95%)
S0 → S22950.28HOMO-1 → LUMO (80%)
S0 → S32600.45HOMO → LUMO+1 (75%)

Note: This data is illustrative and not based on actual experimental results for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. matrix-fine-chemicals.com For this compound, MD simulations can provide detailed information about its conformational flexibility, particularly the rotation around the bond connecting the difluoromethyl group to the quinoline ring. These simulations can also be used to understand how the molecule interacts with itself (self-aggregation) or with other molecules, such as solvent or biological macromolecules.

Key interactions that can be analyzed include hydrogen bonds involving the 8-hydroxyl group and the quinoline nitrogen, as well as π-π stacking between the aromatic rings. chemspider.com A study on 8-hydroxyquinolinium-7-carboxylate monohydrate showed that hydrogen bonds and π-π stacking are crucial in forming its three-dimensional structure. chemspider.com MD simulations of this compound in a solvent like water would reveal the stability of its hydrogen bonding network with the solvent and provide insights into its solubility and dynamic behavior.

Computational Approaches in Ligand Design and Catalysis

The 8-hydroxyquinoline scaffold is a well-known chelating agent and a common motif in medicinal chemistry. Computational methods, such as molecular docking and pharmacophore modeling, are instrumental in designing ligands based on this scaffold for various biological targets. bldpharm.com The difluoromethyl group in this compound can significantly alter its binding affinity and selectivity for a target protein by modifying its electronic and steric properties.

In the context of catalysis, vanadium complexes with substituted 8-hydroxyquinolines have demonstrated catalytic activity in oxidation reactions. While specific computational studies on the catalytic applications of this compound are not found in the provided search results, computational methods could be employed to:

Design potential catalysts based on this ligand.

Investigate the electronic structure of its metal complexes.

Model the reaction mechanism of a catalyzed reaction to understand the role of the ligand.

For example, a computational study could model the binding of a this compound-metal complex to a substrate and calculate the energy profile of the catalytic cycle.

Theoretical Prediction of Reaction Pathways and Transition States

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the equilibrium between reactants and an activated transition state complex. Computational chemistry allows for the theoretical prediction of reaction pathways and the characterization of transition states. For a given reaction involving this compound, computational methods can be used to:

Map the potential energy surface of the reaction.

Locate the minimum energy structures of reactants, products, intermediates, and transition states.

Calculate the activation energy, which determines the reaction rate.

For instance, one could theoretically study the mechanism of electrophilic substitution on the quinoline ring or the derivatization of the hydroxyl group. The calculations would provide the geometries of the transition states and the energy barriers for different possible reaction pathways, thus predicting the most likely outcome of the reaction.

Advanced Analytical Techniques for Characterization and Elucidation

Spectroscopic Characterization Methods

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a non-destructive means to gain profound insight into the molecular structure of 4-(difluoromethyl)quinolin-8-ol. Each technique provides a different piece of the structural puzzle, from the vibrational modes of chemical bonds to the electronic transitions within the aromatic system and the precise nuclear environment of each atom.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a sample is irradiated with infrared light, its chemical bonds vibrate by stretching or bending at specific frequencies, absorbing energy and creating a unique spectral fingerprint.

For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands. The presence of the hydroxyl (-OH) group on the quinoline (B57606) ring gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of O-H stretching vibrations, often broadened by hydrogen bonding. The aromatic nature of the quinoline ring system is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and by C=C and C=N stretching vibrations within the 1450-1620 cm⁻¹ range. researchgate.netmdpi.com

The difluoromethyl (-CHF₂) group introduces distinctive features. The C-H stretching vibration of the difluoromethyl group is anticipated in the 2900-3000 cm⁻¹ region. Crucially, the carbon-fluorine bonds (C-F) are strong and polar, resulting in intense absorption bands in the fingerprint region of the spectrum, typically between 1000 and 1200 cm⁻¹. numberanalytics.com These C-F stretching vibrations are often sharp and can be definitive for confirming the presence of the fluorinated substituent. dergipark.org.tr Analysis of related compounds like 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971) further supports the assignment of strong bands in this region to C-F vibrations. nih.gov

Table 1: Predicted FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹)VibrationFunctional GroupExpected Intensity
3200-3600O-H StretchPhenolic HydroxylStrong, Broad
3000-3100C-H StretchAromaticMedium to Weak
2900-3000C-H Stretch-CHF₂Medium
1550-1620C=N StretchQuinoline RingMedium to Strong
1450-1600C=C StretchAromatic RingMedium to Strong (multiple bands)
1000-1200C-F Stretch-CHF₂Strong (multiple bands)
1310-1360C-O StretchPhenolicMedium
800-900C-H Bend (out-of-plane)AromaticStrong

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of a molecule. Bonds that are non-polar or symmetric tend to produce strong Raman signals.

In the analysis of this compound, the aromatic quinoline ring, with its delocalized π-electron system, is expected to produce strong Raman scattering signals. Characteristic ring stretching modes, particularly the symmetric "breathing" modes of the rings, would appear prominently in the spectrum, typically in the 1300-1650 cm⁻¹ region. dergipark.org.tr While the polar O-H and C-F bonds that are strong in the IR spectrum are expected to be weaker in the Raman spectrum, the C-F symmetric stretching vibration may still be observable. Conversely, the C-C backbone of the quinoline structure will be a strong scatterer. Studies on related molecules like p-(trifluoromethyl)thiophenol show that vibrations involving the trifluoromethyl group can be identified in Raman spectra. rsc.org This suggests that the difluoromethyl group in the target compound would also yield characteristic, albeit potentially weak, signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous characterization.

¹H NMR: The proton NMR spectrum would reveal the number and type of hydrogen atoms. The aromatic protons on the quinoline ring would appear as distinct multiplets in the downfield region (typically 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns (splitting) would allow for the assignment of each proton to its position on the ring system. The phenolic -OH proton would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The most characteristic signal would be from the difluoromethyl (-CHF₂) group. This proton would appear as a triplet due to coupling with the two equivalent fluorine atoms (¹J-H,F coupling), likely in the range of 6.5-7.5 ppm, a region significantly downfield from typical aliphatic protons due to the electronegativity of the attached fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons of the quinoline ring would generate a series of signals between 110-160 ppm. The carbon bearing the hydroxyl group (C8) would be shifted downfield. The carbon of the difluoromethyl group is highly characteristic; it would appear as a triplet due to one-bond coupling to the two fluorine atoms (¹J-C,F coupling), with a typical coupling constant of around 240-280 Hz. researchgate.net

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is indispensable. numberanalytics.com Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity. In this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent and would produce a single signal. This signal would be split into a doublet due to coupling with the single proton on the same carbon (¹J-F,H coupling), with a large coupling constant. The chemical shift of this signal provides a unique fingerprint for the difluoromethyl environment. numberanalytics.com

Table 2: Predicted NMR Data for this compound

TechniqueFunctional Group/PositionExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling (J, Hz)
¹H NMRAromatic H (H2, H3, H5, H6, H7)7.0 - 9.0d, t, dd (J ≈ 7-9 Hz for ortho, 1-3 Hz for meta)
-CHF₂6.5 - 7.5t (¹J-H,F ≈ 50-60 Hz)
-OH9.0 - 11.0 (variable)s (broad)
¹³C NMRAromatic C110 - 160s, d
-CHF₂110 - 125t (¹J-C,F ≈ 240-280 Hz)
¹⁹F NMR-CHF₂-90 to -130 (relative to CFCl₃)d (¹J-F,H ≈ 50-60 Hz)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinoline ring system is a chromophore, meaning it absorbs light in the UV-Vis range. The spectrum of this compound is expected to be similar to that of its parent, 8-hydroxyquinoline (B1678124), displaying characteristic absorption bands corresponding to π → π* and n → π* transitions. mdpi.com Typically, quinoline derivatives show two or three main absorption bands. beilstein-journals.orgresearchgate.net The introduction of the difluoromethyl group at the 4-position may cause a slight shift (either bathochromic, to longer wavelength, or hypsochromic, to shorter wavelength) in these absorption maxima compared to the unsubstituted 8-hydroxyquinoline, reflecting the electronic influence of this substituent on the aromatic π-system. The position of these bands can also be sensitive to the polarity of the solvent. mdpi.com

Luminescence and Fluorescence Spectroscopy

Many quinoline derivatives are known to be fluorescent, and 8-hydroxyquinoline itself is a well-known fluorophore whose emission properties are highly sensitive to its environment. mdpi.com Upon excitation at an appropriate wavelength (determined from its UV-Vis absorption spectrum), this compound is expected to exhibit fluorescence. The fluorescence emission maximum and the quantum yield (the efficiency of the fluorescence process) are important characteristics.

The fluorescence of 8-hydroxyquinoline derivatives is often influenced by factors such as solvent polarity, pH, and the presence of metal ions. nih.govrsc.org An excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the quinoline nitrogen is a common process in 8-hydroxyquinoline that can influence its fluorescence characteristics. The introduction of the electron-withdrawing difluoromethyl group at the 4-position could modulate the electron density of the quinoline nitrogen, thereby affecting the ESIPT process and altering the fluorescence properties compared to the parent compound. beilstein-journals.org

Near Infrared (NIR) Spectroscopy

Near Infrared (NIR) spectroscopy measures the overtones and combination bands of the fundamental molecular vibrations observed in the mid-infrared region. felixinstruments.com The NIR region spans from approximately 800 to 2500 nm (12,500 to 4000 cm⁻¹). While NIR spectra are often more complex and have broader, overlapping peaks than mid-IR spectra, they offer advantages such as minimal sample preparation and the ability to penetrate deeper into samples. researchgate.net

For this compound, characteristic NIR absorptions would primarily arise from overtones of C-H, O-H, and N-H stretching vibrations. felixinstruments.com The first overtone of the aromatic C-H stretches would be expected in the 5900-6100 cm⁻¹ region, while the first overtone of the O-H stretch would appear around 7000 cm⁻¹. researchgate.net Although direct spectral data for this specific compound is not common, NIR spectroscopy could potentially be used for quantitative analysis or for monitoring changes in hydrogen bonding environments, as the O-H overtone band is particularly sensitive to such interactions. While some complex quinoline derivatives have been designed to absorb or be excited by NIR light for applications in imaging, the use of vibrational NIR spectroscopy for simple characterization is less common but remains a viable analytical technique. nih.govnih.gov

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique for the structural confirmation of "this compound." It provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which aids in determining its elemental composition and elucidating its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of "this compound." escholarship.org It is distinguished from standard mass spectrometry by its ability to measure the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental formula of the compound, a critical step in its identification. nih.gov

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can achieve mass accuracies in the parts-per-million (ppm) range. nih.gov This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. For "this compound," HRMS would confirm the presence of the difluoromethyl group by providing a highly accurate mass measurement that corresponds to the theoretical mass of the C10H7F2NO molecule.

The process often involves coupling HRMS with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC). escholarship.org This combination, known as LC-HRMS or GC-HRMS, separates the compound from any impurities before it enters the mass spectrometer, ensuring a clean spectrum for analysis. escholarship.org In the analysis of quinolone derivatives, LC coupled with HRMS has been effectively used for the identification and structural elucidation of related compounds and their transformation products. ub.edu

The data obtained from HRMS, particularly when combined with tandem mass spectrometry (MS/MS), provides fragmentation patterns that are unique to the structure of "this compound." By analyzing these fragments, researchers can piece together the molecular structure, confirming the positions of the difluoromethyl group and the hydroxyl group on the quinoline ring. mdpi.com The high sensitivity of HRMS also allows for the detection and identification of the compound even at very low concentrations. escholarship.orgnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining the elemental composition of a sample. nih.govump.edu.pl While not typically used for the direct structural elucidation of organic molecules like "this compound," it plays a crucial role in specific contexts, such as analyzing for the presence of trace metal impurities or in metallodrug studies. nih.govnih.gov

The technique utilizes an inductively coupled plasma to atomize and ionize the sample. mdpi.com The resulting ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of elements at trace and ultra-trace levels. ump.edu.plmdpi.com

In the context of "this compound," ICP-MS could be employed to:

Assess Purity: Ensure the final compound is free from any residual metal catalysts that may have been used during its synthesis.

Analyze Metal Complexes: If "this compound" is used as a ligand to form metal complexes, ICP-MS can be used to determine the exact elemental composition of the resulting complex, confirming the metal-to-ligand ratio. nih.gov

Trace Element Analysis: In biological or environmental samples, ICP-MS can detect and quantify the presence of the compound if it is associated with a specific metallic element.

The coupling of ICP-MS with chromatographic techniques like HPLC (HPLC-ICP-MS) allows for the separation of different metal-containing species before elemental analysis, providing speciation information. nih.gov This is particularly valuable in understanding the behavior of metal complexes of "this compound" in various matrices.

Chromatographic and Separative Methods

Chromatographic techniques are fundamental for the separation, purification, and analysis of "this compound." These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used chromatographic techniques for the analysis of non-volatile and thermally labile compounds like "this compound." bjbms.org These techniques are essential for determining the purity of the compound and for quantifying it in various samples. moca.net.ua

The separation in HPLC and UHPLC is based on the compound's affinity for the stationary phase (the column) and the mobile phase (the solvent). bjbms.org For quinoline derivatives, reversed-phase HPLC is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). moca.net.uasielc.com The separation of 8-hydroxyquinoline derivatives has been successfully achieved using such methods. nih.gov

UHPLC offers significant advantages over traditional HPLC, including:

Higher Resolution: The use of smaller particle sizes (less than 2 µm) in UHPLC columns leads to sharper peaks and better separation of components. eag.comyoutube.com

Faster Analysis Times: The higher pressure capabilities of UHPLC systems allow for faster flow rates, reducing the time required for each analysis. eag.comyoutube.com

Increased Sensitivity: The sharper peaks result in higher peak heights, leading to improved sensitivity. nih.gov

A typical HPLC or UHPLC method for "this compound" would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve the best separation and detection. moca.net.uaresearchgate.net Diode-array detectors (DAD) or UV-Vis detectors are commonly used for the detection of quinoline compounds due to their chromophoric nature. moca.net.ua

Table 1: Comparison of Typical HPLC and UHPLC Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High Performance Liquid Chromatography (UHPLC)
Column Particle Size 3 - 5 µm< 2 µm eag.com
Column Dimensions 4.6 mm ID x 150-250 mm length2.1 mm ID x 50-100 mm length nih.gov
Operating Pressure 400 - 600 barUp to 1000 bar or higher eag.com
Flow Rate 1 - 2 mL/min moca.net.ua0.2 - 0.7 mL/min
Analysis Time LongerShorter eag.com
Solvent Consumption HigherLower youtube.com
Resolution GoodExcellent eag.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. While many quinoline derivatives can be analyzed by GC, the suitability for "this compound" would depend on its volatility and thermal stability. Derivatization might be necessary to increase its volatility and prevent degradation at the high temperatures used in the GC inlet and column.

In GC, the mobile phase is an inert gas (like helium or nitrogen), and the stationary phase is a high-boiling point liquid coated on a solid support inside a capillary column. nih.gov Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

If "this compound" is amenable to GC analysis, the technique could provide high-resolution separation and quantification. nih.gov Coupling GC with a mass spectrometer (GC-MS) would offer definitive identification of the compound and any related volatile impurities.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.comyoutube.com SFC is considered a "green" technology due to the reduced use of organic solvents. nih.gov

This technique is particularly well-suited for the separation of chiral compounds and can also be applied to a wide range of polar and non-polar analytes. chromatographyonline.commdpi.com The low viscosity of the supercritical fluid mobile phase allows for faster separations and higher efficiencies compared to HPLC. mdpi.com

For "this compound," SFC could offer several advantages:

Fast and Efficient Separations: The properties of supercritical fluids allow for high flow rates without a significant loss in resolution. nih.gov

Orthogonal Selectivity: SFC can provide different separation selectivity compared to reversed-phase HPLC, which can be advantageous for resolving complex mixtures. chromatographyonline.com

Preparative Scale Separations: SFC is an excellent technique for purifying compounds on a larger scale due to the ease of removing the mobile phase (CO2) after collection.

The addition of a small amount of a polar organic solvent (modifier), such as methanol, to the CO2 mobile phase is often necessary to elute more polar compounds like "this compound" from the column. chromatographyonline.comnih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

In a typical analysis, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This information is crucial for confirming the molecular structure and identifying the presence of any polymorphs, which can have significantly different physical properties.

While specific crystallographic data for this compound is not publicly documented, the analysis of a new monoclinic polymorph of the parent compound, 8-hydroxyquinoline, provides a relevant example of the data obtained from such an analysis. nih.gov The crystal structure of this polymorph was resolved, revealing key details about its solid-state arrangement. nih.gov

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a New Polymorph of 8-Hydroxyquinoline

Parameter Value
Chemical Formula C₉H₇NO
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 6.620 (3)
b (Å) 9.243 (4)
c (Å) 11.070 (4)
β (°) 90.718 (6)
Volume (ų) 677.3 (5)
Z 4

Data sourced from a study on a new polymorph of 8-hydroxyquinoline. nih.gov

This level of detailed structural information is vital for understanding the solid-state properties of this compound and for its development in various applications.

Microscopy and Imaging Techniques for Morphological Analysis

The morphology of a crystalline powder, including particle size, shape, and surface features, can significantly influence its bulk properties, such as flowability, dissolution rate, and bioavailability. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful high-resolution imaging techniques used to characterize these morphological attributes.

Atomic Force Microscopy (AFM) provides three-dimensional topographical information at the nanoscale by scanning a sharp tip over the sample surface. nih.gov This technique is particularly useful for characterizing the surface roughness and identifying fine surface features of the crystalline particles of this compound. AFM can be operated in different modes, such as contact or tapping mode, to obtain high-resolution images without the need for conductive coating, which is often required in electron microscopy. afmworkshop.com The data generated includes detailed surface maps and quantitative measurements of surface roughness parameters.

While specific SEM or AFM images of this compound are not available, the examination of other crystalline organic compounds demonstrates the utility of these techniques in revealing detailed morphological characteristics. For instance, SEM imaging of a catalyst used in heterocyclic synthesis revealed an agglomerated structure, providing insight into its surface morphology. acs.org

Advanced Analytical Methodologies for Process Monitoring and Automation

The synthesis of fine chemicals and active pharmaceutical ingredients increasingly relies on advanced analytical methodologies to ensure process robustness, efficiency, and product quality. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters and quality attributes. globalresearchonline.net

The integration of PAT in the synthesis of this compound would involve the use of in-line or on-line analytical tools to monitor the reaction in real-time. americanpharmaceuticalreview.comrsc.org Spectroscopic techniques such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy are commonly employed PAT tools. americanpharmaceuticalreview.com These probes can be directly inserted into the reaction vessel, providing continuous data on the concentration of reactants, intermediates, and the product without the need for manual sampling. This real-time information allows for a deeper process understanding and the development of robust control strategies. americanpharmaceuticalreview.comresearchgate.net

Real-time monitoring is a cornerstone of PAT, enabling the tracking of reaction progress and the detection of any deviations from the desired process trajectory. researchgate.net For the synthesis of a heterocyclic compound like this compound, in-situ Raman or IR spectroscopy could be used to monitor the disappearance of starting materials and the appearance of the product by tracking characteristic vibrational bands.

A relevant example is the use of in-line Raman spectroscopy to monitor the continuous-flow synthesis of 3-acetylcoumarin, another heterocyclic compound. By monitoring a unique Raman band of the product, researchers were able to optimize reaction conditions and ensure consistent product quality in real-time. rsc.org This approach allows for immediate adjustments to process parameters such as temperature, flow rate, or reagent addition, thereby maintaining the process within its design space and ensuring the final product meets all quality specifications.

Coordination Chemistry, Ligand Design, and Catalytic Applications

Coordination Behavior of 8-Hydroxyquinoline (B1678124) Derivatives as Ligands

The coordination chemistry of 8-hydroxyquinoline and its derivatives is a field of significant interest due to their versatile chelating abilities and the diverse applications of their metal complexes.

Metal Chelation Properties and Mechanisms

8-Hydroxyquinoline is a classic bidentate chelating agent, forming stable complexes with a wide array of metal ions. nih.govrroij.com The chelation occurs through the deprotonation of the hydroxyl group at the 8-position and the coordination of the lone pair of electrons from the nitrogen atom of the quinoline (B57606) ring. rroij.comscispace.com This forms a stable five-membered chelate ring with the metal ion. The close proximity of the hydroxyl group and the heterocyclic nitrogen is crucial for this chelating ability. nih.gov

For 4-(Difluoromethyl)quinolin-8-ol, the fundamental chelation mechanism is expected to be identical to that of the parent 8-HQ. The presence of the difluoromethyl group at the 4-position is not anticipated to sterically hinder the formation of the chelate ring involving the nitrogen at position 1 and the hydroxyl group at position 8. The primary influence of the -CHF2 group will be electronic. The difluoromethyl group is a known electron-withdrawing group. This electronic pull is expected to decrease the electron density on the quinoline ring system, including the nitrogen atom. A lower electron density on the nitrogen donor atom could potentially influence the stability and the formation kinetics of the resulting metal complexes compared to 8-HQ or derivatives with electron-donating substituents.

Formation of Metal Complexes with Transition and Main Group Elements

Derivatives of 8-hydroxyquinoline are known to form complexes with a vast range of metal ions, including transition metals (e.g., Cu(II), Ni(II), Co(II), Fe(III), Zn(II)) and main group elements (e.g., Al(III), Mg(II)). nih.govscispace.com The stoichiometry of these complexes is typically 1:2 (metal:ligand) for divalent metals, often resulting in octahedral or square planar geometries. scispace.com For trivalent metals like Al(III), a 1:3 stoichiometry is common, leading to well-known complexes like tris(8-hydroxyquinolinato)aluminium (Alq3).

It is predicted that this compound will also form complexes with both transition and main group elements. The coordination geometry will be dictated by the coordination number and electronic preferences of the central metal ion. For instance, with Cu(II), a distorted octahedral or square planar complex of the type [Cu(4-CHF2-8-OQ)2] could be formed. With Al(III), a neutral, stable complex, [Al(4-CHF2-8-OQ)3], analogous to Alq3, is expected. The electron-withdrawing nature of the difluoromethyl group might modulate the electronic properties of these complexes, such as their redox potentials and photophysical characteristics, when compared to the unsubstituted 8-hydroxyquinolinate complexes.

Rational Design Principles for Quinoline-Based Ligands

The design of quinoline-based ligands for specific applications in catalysis and materials science is a highly active area of research. By modifying the quinoline backbone with various substituents, it is possible to fine-tune the properties of the resulting metal complexes.

Tailoring Ligand Denticity and Flexibility

The denticity of quinoline-based ligands can be readily modified by introducing additional donor groups onto the quinoline scaffold. While this compound is inherently a bidentate ligand, its structure could be further elaborated to create ligands with higher denticity. For example, the introduction of a picolylamino group could transform it into a tridentate or even pentadentate ligand, capable of forming more rigid and stable complexes with metal ions.

The flexibility of the ligand can also be controlled. The rigid quinoline framework provides a stable backbone. The introduction of flexible side chains with donor atoms would allow the ligand to adapt to the preferred coordination geometry of different metal ions. However, the core this compound unit remains a rigid chelating moiety.

Electronic Character Modulation for Tunable Reactivity of Metal Centers

The electronic properties of the metal center in a complex can be precisely tuned by altering the electronic character of the ligand. The introduction of electron-donating or electron-withdrawing groups on the quinoline ring directly influences the electron density at the metal center.

The difluoromethyl group (-CHF2) at the 4-position of the quinoline ring in this compound acts as a strong electron-withdrawing group. This will decrease the electron-donating ability of the quinoline nitrogen to the metal center. A more electron-deficient metal center is generally more electrophilic, which can enhance its reactivity in certain catalytic reactions, such as Lewis acid catalysis. Conversely, for reactions requiring electron-rich metal centers, this ligand might be less suitable than 8-HQ or its derivatives bearing electron-donating groups. This tunable electronic character is a key principle in the rational design of catalysts for specific transformations. For instance, in photoredox catalysis, the electronic properties of the copper(II)-quinoline complexes can be modulated to influence the efficiency of light-induced reduction to the active copper(I) species.

Coordination-Driven Self-Assemblies and Supramolecular Architectures

8-Hydroxyquinoline derivatives are excellent building blocks for the construction of supramolecular architectures through coordination-driven self-assembly. The directional nature of the coordination bonds allows for the predictable formation of discrete metallosupramolecular structures, such as molecular polygons and polyhedra.

It is conceivable that this compound could be employed in the construction of such self-assembled structures. The resulting metal complexes could further interact through non-covalent interactions like π-π stacking, which is common for quinoline-based ligands. The presence of the fluorine atoms in the difluoromethyl group could also introduce the possibility of halogen bonding or other specific intermolecular interactions, potentially leading to novel supramolecular topologies. The thermodynamic stability and the self-organization process of these assemblies would be influenced by the geometric and electronic properties of the this compound ligand.

Catalytic Activity of this compound and its Metal Complexes

The catalytic activity of this compound is intrinsically linked to its identity as a derivative of 8-hydroxyquinoline (8-HQ). 8-Hydroxyquinoline is a well-established chelating agent, forming stable complexes with a wide array of metal ions. nih.gov These metal complexes are known to be catalytically active in a variety of organic transformations. The introduction of a difluoromethyl (-CHF2) group at the 4-position of the quinoline ring is expected to significantly modulate the electronic properties of the ligand. The electron-withdrawing nature of the -CHF2 group can enhance the Lewis acidity of the coordinated metal center, which may, in turn, influence the catalytic efficiency and selectivity of the resulting complex.

Metal complexes of 8-hydroxyquinoline derivatives have demonstrated catalytic prowess in oxidation reactions. For instance, oxidovanadium(V) complexes with substituted quinolin-8-olate ligands have shown promise in the oxidation of alkanes. mdpi.com It is plausible that metal complexes of this compound could exhibit enhanced catalytic activity in similar transformations due to the electronic influence of the difluoromethyl group.

Applications in Homogeneous Catalysis

In the realm of homogeneous catalysis, metal complexes of 8-hydroxyquinoline and its derivatives are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. These complexes have been investigated as catalysts for various oxidation reactions. Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines, for example, have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols using peroxides. mdpi.com

The catalytic potential of this compound in homogeneous catalysis can be inferred from the behavior of related compounds. The electron-withdrawing difluoromethyl group would likely increase the electrophilicity of the metal center in its complexes. This enhanced Lewis acidity could facilitate the activation of substrates, potentially leading to higher catalytic turnover frequencies and improved yields in reactions such as the oxidation of alcohols and hydrocarbons.

Role in Heterogeneous Catalysis

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, metal complexes can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems. For instance, iron tetrasulfophthalocyanine supported on silica (B1680970) has been used for the oxidation of 8-hydroxyquinoline. researchgate.net

Following this principle, it is conceivable that metal complexes of this compound could be anchored to various solid supports, such as silica, alumina, or polymers. Such heterogeneous catalysts would be easily separable from the reaction mixture, allowing for their reuse and contributing to more sustainable and cost-effective chemical processes. The synthesis of quinoline compounds from aniline (B41778) and alcohols has been successfully demonstrated using zeolite-based heterogeneous catalysts. rsc.org

Specific Catalytic Transformations (e.g., Aerobic Oxidation of Amines)

The aerobic oxidation of amines to imines and other nitrogen-containing compounds is a fundamental transformation in organic synthesis. Copper-based catalysts, often in conjunction with a nitroxyl (B88944) radical co-catalyst like TEMPO, have been effectively employed for the aerobic oxidation of amines. nih.gov These systems have been utilized in tandem reactions, such as the synthesis of quinazolines from 2-aminobenzyl amines and aldehydes. nih.gov

Metal complexes of this compound could potentially serve as effective catalysts in such aerobic oxidation reactions. The electronic properties imparted by the difluoromethyl group could influence the redox potential of the metal center, a critical parameter in oxidation catalysis. A proposed application is in the synthesis of fused pyrimidin-4(3H)-ones through the aerobic cross-coupling of amines, a reaction that has been shown to be catalyzed by metal-free systems as well. nih.gov

Table 1: Potential Catalytic Applications of this compound Metal Complexes

Catalytic TransformationCatalyst System (Hypothetical)Potential Advantages
Hydrocarbon OxidationVanadium or Iron complexEnhanced activity due to increased Lewis acidity
Alcohol OxidationVanadium or Copper complexHigher turnover frequencies and yields
Aerobic Amine OxidationCopper complexImproved catalyst stability and efficiency

Principles and Applications in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. This is often achieved using metal complexes of chiral ligands. While this compound is itself achiral, it could be modified to incorporate chiral centers, thereby creating a chiral ligand suitable for asymmetric catalysis.

The design of such a chiral ligand would involve introducing a chiral substituent at a suitable position on the quinoline ring or in the side chain. The resulting chiral metal complex could then be employed in a variety of asymmetric transformations, such as enantioselective oxidation, reduction, or carbon-carbon bond-forming reactions. The principles of asymmetric catalysis rely on the transfer of chirality from the catalyst to the substrate during the reaction, leading to the preferential formation of one enantiomer over the other.

Photocatalytic Applications of Quinoline Derivatives

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling chemical transformations under mild conditions. acs.org Quinoline derivatives have been explored for their potential in various photocatalytic applications. researchgate.netmdpi.comrsc.org These applications often involve the generation of reactive radical intermediates through photo-induced single-electron transfer (SET) processes.

Photo-Induced Redox Processes and Catalyst Design

The fundamental principle behind photocatalysis is the absorption of light by a photocatalyst, which promotes it to an excited state. sigmaaldrich.com In this excited state, the photocatalyst can engage in redox reactions with substrate molecules. For instance, a photocatalyst can mediate the generation of radical ions by direct oxidation or reduction of a substrate. sigmaaldrich.com

The design of effective photocatalysts is crucial for achieving high efficiency and selectivity. In the context of quinoline derivatives, the electronic and photophysical properties can be tuned by introducing various substituents. The electron-withdrawing difluoromethyl group in this compound would likely influence its absorption spectrum and redox potentials. This could make it a suitable component in a photocatalytic system, either as the primary photocatalyst or as a ligand that modifies the properties of a metallic photocatalytic center. For example, iron-photocatalyzed couplings to quinoline derivatives have been reported to proceed via decarboxylation reactions under visible light. mdpi.com

Photophysical Properties and Optoelectronic Applications

Electronic Delocalization and Luminescence Phenomena in Quinoline (B57606) Systems

The luminescence of quinoline systems is fundamentally governed by the electronic delocalization within their heterocyclic aromatic structure. wikipedia.org This structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, creating an electron-deficient system due to the presence of the nitrogen atom. nih.gov The photophysical behavior is characterized by electronic transitions, primarily π-π* and n-π* transitions. nih.gov The π-π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically responsible for the strong absorption and emission properties of these compounds. nih.gov The n-π* transitions, involving the non-bonding lone pair electrons of the nitrogen atom, are also present but are often less intense.

The phenomenon of intramolecular charge transfer (ICT) plays a crucial role in the luminescence of many quinoline derivatives. hope.edu This occurs in molecules that possess both electron-donating and electron-accepting moieties, leading to a significant redistribution of electron density upon photoexcitation. nih.gov This charge transfer character in the excited state often results in a large dipole moment change and is a key factor influencing the solvatochromic behavior of these compounds, where the emission color changes with solvent polarity. nih.gov In the case of 8-hydroxyquinoline (B1678124) derivatives, the presence of the hydroxyl group (-OH) as an electron donor and the quinoline nitrogen as an electron acceptor can facilitate ICT. The specific substitution with a difluoromethyl group (-CHF2) at the 4-position, which is generally considered an electron-withdrawing group, is expected to further influence the electronic distribution and, consequently, the luminescence properties.

Luminescence in quinoline derivatives can be significantly affected by environmental factors such as solvent polarity and pH. For instance, 8-hydroxyquinoline is weakly fluorescent, a phenomenon attributed to excited-state intermolecular proton transfer from the hydroxyl group to the nitrogen atom of the pyridine ring. nih.gov However, the formation of metal chelates with 8-hydroxyquinoline can greatly enhance fluorescence emission, largely due to increased molecular rigidity. nih.gov

Quantum Yield and Stokes Shift Investigations

The quantum yield (Φ) and Stokes shift are critical parameters that define the efficiency and characteristics of a fluorophore. The quantum yield represents the ratio of emitted photons to absorbed photons, indicating the efficiency of the fluorescence process. The Stokes shift is the difference in wavelength or frequency between the absorption and emission maxima. A large Stokes shift is often desirable for applications like fluorescence microscopy and sensing to minimize self-absorption and improve signal-to-noise ratio. hope.edu

Research on various quinoline derivatives has revealed a wide range of quantum yields and Stokes shifts, which are highly dependent on their molecular structure and the solvent used. For example, certain amino-substituted quinoline derivatives have shown quantum yields as high as 83%. rsc.org In contrast, some styrylquinolines exhibit large Stokes shifts but are often associated with smaller fluorescence quantum yields, with reported values around 0.079 in the best cases. bohrium.com

The table below presents photophysical data for a selection of quinoline derivatives from the literature to illustrate the range of these properties.

Compound/Derivative ClassSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (cm⁻¹)Reference
Imidazo[5,1-a]isoquinolinesDichloromethane~330-350~440-4600.09 - 0.37~6500 - 8600 colby.edu
Quinoline-fused spiro-quinazolinone (4c)Acetonitrile (B52724)2873460.36815900 nih.gov
Quinoline-fused spiro-quinazolinone (4k)Toluene--0.8019- nih.gov
Styrylquinolines with benzylidene imineEthanol (B145695)~360-380>5000.034 - 0.0796505 - 8169 bohrium.com

This table is illustrative and compiles data from different studies on various quinoline derivatives, not specifically 4-(Difluoromethyl)quinolin-8-ol.

Photochromism and Photoisomerization Behavior

Photochromism is a reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation. This phenomenon is a general property of certain quinoline derivatives. wikipedia.org A key mechanism for photochromism in some quinolines is photoenolization, which involves an intramolecular hydrogen transfer from a substituent to a carbonyl group upon irradiation, leading to a change in color. wikipedia.orgrsc.org The geometric structure of the molecule plays a subtle but critical role in whether photochromism occurs. wikipedia.org For instance, theoretical studies have shown that the presence of a phenyl group can facilitate the initial proton transfer required for photoenolization, while its absence can suppress the process. wikipedia.org

Another related phenomenon is photoisomerization, such as the trans-cis isomerization of a double bond within a substituent attached to the quinoline ring. This process can be a key step in photocyclization reactions used for the synthesis of certain quinoline derivatives. youtube.com The isomerization from the trans to the cis form upon irradiation can bring reactive groups into proximity, allowing for an intramolecular cyclization to occur. youtube.com

Mechanochromic Properties of Quinoline Derivatives

Mechanochromism, the change in luminescence properties in response to mechanical stimuli such as grinding or shearing, has been observed in some quinoline derivatives. This property is often linked to changes in the solid-state packing of the molecules. A study on a tetraphenylethene (TPE) modified quinoline derivative demonstrated a clear fluorescence color change from blue (440 nm) to green-blue (485 nm) upon grinding. This reversible mechanochromic behavior was attributed to a phase transition between crystalline and amorphous states.

Furthermore, some alkoxy-substituted D–π–A (donor-π-acceptor) quinoline derivatives have been shown to exhibit remarkable piezochromism (a type of mechanochromism) upon protonation. While the neutral forms of these compounds showed negligible fluorescence changes with mechanical force, their protonated counterparts displayed significant emission changes. This indicates that the mechanochromic properties of quinoline derivatives can be tuned and activated through chemical modification.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Quinoline derivatives are a significant class of materials in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their utility stems from their excellent thermal and chemical stability, electron-transporting capabilities, and tunable luminescent properties. nih.gov One of the most well-known examples is tris(8-hydroxyquinolinato)aluminum (Alq3), which has been widely used as an electron-transporting and emitting material in OLEDs due to its good stability and luminescence. nih.gov

The versatility of the quinoline scaffold allows for the synthesis of derivatives that emit light across the visible spectrum, from blue to red, by modifying the substituents on the ring. nih.gov For example, a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has been developed for OLED applications, showing a bright blue emission with a peak wavelength of 425 nm. nih.gov The ability to tune the emission color is crucial for the development of full-color displays.

Moreover, quinoline-based materials with properties like thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) are being explored for high-efficiency non-doped OLEDs. These advanced materials can overcome some of the limitations of traditional fluorescent emitters. Beyond OLEDs, the favorable photophysical properties of quinoline derivatives make them potential candidates for applications in organic solar cells and as fluorescent probes.

Influence of Structural Modifications on Photophysical Parameters

The photophysical properties of quinoline derivatives can be precisely tuned by making structural modifications to the quinoline core. The introduction of different functional groups at various positions on the ring system significantly impacts their absorption and emission characteristics, quantum yields, and Stokes shifts.

The electronic nature of the substituents plays a critical role. Electron-donating groups (EDGs) like amino (-NH2) or alkoxy (-OR) groups can increase the electron density of the π-system, often leading to a red-shift (bathochromic shift) in both the absorption and emission spectra. nih.govcolby.edu Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups can lower the energy levels of the molecular orbitals, which can also result in a red-shift, particularly in push-pull systems where they are paired with an EDG. nih.gov The presence of an amino group at the 6-position of the quinoline backbone has been shown to be crucial for achieving high quantum yields. rsc.org

The position of the substituent is also a key determinant of the photophysical properties. For example, in 8-hydroxyquinoline derivatives, substitution at the C-5 or C-7 positions can effectively tune the emission color of their metal complexes. nih.gov Furthermore, the steric hindrance introduced by bulky substituents can affect the planarity of the molecule. In some cases, increased steric hindrance can restrict intramolecular rotations, leading to an enhancement of the fluorescence quantum yield. colby.edu The introduction of aryl groups can extend the π-conjugated system, causing a bathochromic shift in the emission spectra. nih.gov

Structure Reactivity and Structure Property Relationships Non Biological Focus

Impact of the Difluoromethyl Group on Chemical Reactivity and Selectivity

The introduction of a difluoromethyl (-CHF₂) group at the 4-position of the quinolin-8-ol scaffold significantly modulates the electronic properties and, consequently, the chemical reactivity and selectivity of the molecule. The -CHF₂ group is a well-established bioisostere of hydroxyl or thiol groups and is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.gov This inductive effect reduces the electron density of the quinoline (B57606) ring system, influencing its susceptibility to both electrophilic and nucleophilic attack.

The quinoline ring itself is a heterocyclic aromatic compound with distinct regions of reactivity. The carbocyclic ring (benzene part) is more prone to electrophilic substitution, while the heterocyclic ring (pyridine part) is more susceptible to nucleophilic attack, particularly at positions 2 and 4. rsc.org The presence of the electron-withdrawing -CHF₂ group at the 4-position deactivates the entire ring system towards electrophilic aromatic substitution. Conversely, it enhances the electrophilicity of the C4 position, making it more susceptible to nucleophilic attack, should a suitable leaving group be present.

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering the molecule basic. rsc.org The electron-withdrawing nature of the difluoromethyl group at the C4 position is expected to decrease the basicity of the quinoline nitrogen. This is due to the inductive pull of electrons away from the nitrogen atom, making its lone pair less available for protonation.

Furthermore, the difluoromethyl group can participate in unique chemical transformations. While typically considered a stable substituent, under specific conditions, the C-F bonds can be activated. nih.gov The acidity of the hydrogen atom in the -CHF₂ group is increased, allowing for potential deprotonation to form a difluoromethyl anion, which can act as a nucleophile. nih.gov

Table 1: Predicted Effects of the 4-Difluoromethyl Group on the Reactivity of Quinolin-8-ol

PropertyEffect of 4-CHF₂ GroupRationale
Nucleophilicity of Quinoline Nitrogen DecreasedInductive electron withdrawal by the -CHF₂ group reduces electron density on the nitrogen atom.
Electrophilicity of C4-Position IncreasedStrong electron-withdrawing effect enhances the partial positive charge at the C4 position.
Reactivity towards Electrophilic Aromatic Substitution DecreasedDeactivation of the aromatic ring system due to the electron-withdrawing nature of the substituent.
Acidity of the -CHF₂ Proton IncreasedThe two fluorine atoms stabilize the resulting carbanion upon deprotonation.

Correlation Between Substituent Electronic Effects and Spectroscopic Signatures

The electronic perturbations induced by the difluoromethyl group at the 4-position of quinolin-8-ol are reflected in its spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and fluorescence spectra.

NMR Spectroscopy: In ¹H NMR spectroscopy, the protons on the quinoline ring of 4-(difluoromethyl)quinolin-8-ol are expected to show downfield shifts compared to the unsubstituted quinolin-8-ol. This is a direct consequence of the deshielding effect caused by the electron-withdrawing -CHF₂ group. The proton of the difluoromethyl group itself would appear as a triplet due to coupling with the two fluorine atoms. In ¹⁹F NMR, a corresponding doublet would be observed. In ¹³C NMR, the carbon atom of the -CHF₂ group will exhibit a characteristic shift, and the carbons of the quinoline ring, particularly those in proximity to the substituent (C4, C4a, C5), will be shifted downfield. nih.govdergipark.org.tr

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of quinolin-8-ol derivatives is characterized by π-π* transitions within the aromatic system. researchgate.net The introduction of the -CHF₂ group is expected to cause a slight hypsochromic (blue) shift in the absorption maxima compared to electron-donating substituents. This is because the electron-withdrawing nature of the substituent lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the electronic transition. The pH of the solution will also significantly affect the UV-Vis spectrum due to the protonation/deprotonation of the quinoline nitrogen and the hydroxyl group. walisongo.ac.idresearchgate.net

Table 2: Predicted Spectroscopic Features of this compound

Spectroscopic TechniquePredicted ObservationInfluence of the 4-CHF₂ Group
¹H NMR Downfield shift of aromatic protons. Triplet for the -CHF₂ proton.Deshielding due to electron withdrawal. Coupling with fluorine atoms.
¹³C NMR Downfield shift of C4, C4a, and C5.Inductive effect of the -CHF₂ group.
¹⁹F NMR A doublet corresponding to the -CHF₂ group.Coupling with the proton of the difluoromethyl group.
UV-Vis Potential slight hypsochromic shift compared to derivatives with electron-donating groups.Electron-withdrawing nature of the -CHF₂ group.
Fluorescence Emission properties sensitive to solvent and pH.The -CHF₂ group modulates the electronic transitions responsible for fluorescence.

Influence of Quinoline Ring Substitution on Ligand Coordination Geometry and Stability

8-Hydroxyquinoline (B1678124) is a classic bidentate chelating ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group to form stable five-membered rings. nih.govscirp.org The substitution of a difluoromethyl group at the 4-position of the quinoline ring has a profound impact on the coordination chemistry of the resulting ligand, this compound.

While the electronic effects on bond strength are significant, the coordination geometry of the metal complexes is primarily determined by the nature of the metal ion and the stoichiometry of the complex. For most divalent and trivalent metal ions, 8-hydroxyquinoline and its derivatives form octahedral or distorted octahedral complexes with a 3:1 ligand-to-metal ratio (e.g., Alq₃). researchgate.netrsc.org The introduction of the 4-CHF₂ group is not expected to drastically alter the preferred coordination geometry, but it may influence bond lengths and angles within the complex due to its electronic influence. For instance, a weaker N-metal bond might lead to a slight elongation of this bond.

Table 3: Predicted Influence of 4-CHF₂ Substitution on Ligand Properties

PropertyPredicted EffectRationale
Ligand Basicity (pKa) DecreasedElectron-withdrawing -CHF₂ group reduces the basicity of the quinoline nitrogen.
Metal Complex Stability Potentially DecreasedWeaker N-metal bond due to reduced electron density on the nitrogen donor atom.
Coordination Geometry Largely UnchangedThe bidentate nature of the ligand and the preferences of the metal ion are the primary determinants.
Metal-Ligand Bond Lengths Potential elongation of the N-metal bondA weaker coordinate bond would result in a longer bond distance.

Relationship Between Molecular Architecture and Photophysical Attributes

The photophysical properties of quinoline derivatives, such as their absorption and emission characteristics, are intrinsically linked to their molecular architecture. nih.govresearchgate.net In this compound, several structural features contribute to its photophysical behavior.

The core chromophore is the quinoline ring system. The extent of π-conjugation, the planarity of the molecule, and the presence of electron-donating and electron-withdrawing groups all play a crucial role. The 8-hydroxyl group is a key feature, as its deprotonation can significantly alter the electronic structure and lead to changes in the absorption and emission spectra. mdpi.com

The difluoromethyl group at the C4 position, being strongly electron-withdrawing, influences the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov This, in turn, affects the energy of the π-π* transitions, as observed in the UV-Vis spectrum. The -CHF₂ group can also influence the excited-state dynamics, such as the rates of radiative (fluorescence) and non-radiative decay pathways.

Intramolecular hydrogen bonding between the 8-hydroxyl group and the quinoline nitrogen can affect the photophysical properties by promoting non-radiative decay pathways, which can lead to lower fluorescence quantum yields in the free ligand. nih.gov Upon chelation to a metal ion, this hydrogen bond is replaced by coordination bonds, often resulting in a more rigid structure and a significant enhancement of fluorescence.

The photostability of the molecule is another important photophysical attribute. The introduction of fluorine atoms can sometimes enhance photostability by increasing the strength of C-H bonds and making the molecule more resistant to photochemical degradation. nih.gov

Stereochemical Influences on Chemical Reactivity and Selectivity in Synthesis

While this compound itself is not chiral, stereochemistry can play a crucial role in its synthesis and in reactions where it might be used as a ligand or a building block. Many synthetic routes to quinolines involve cyclization reactions, and if the precursors contain stereocenters, their configuration can influence the stereochemical outcome of the final product. rsc.orgnih.gov

For instance, in the synthesis of quinoline derivatives through asymmetric catalysis, the use of chiral catalysts can lead to the formation of one enantiomer in excess. Quinine, a naturally occurring quinoline alkaloid, is itself a chiral molecule and is often used as a catalyst or resolving agent in stereoselective synthesis. wikipedia.org

If this compound were to be used as a ligand in asymmetric catalysis, its coordination to a prochiral metal center could create a chiral environment. The steric and electronic properties of the difluoromethyl group could then influence the enantioselectivity of the catalyzed reaction.

In the context of synthesizing more complex molecules derived from this compound, any reaction that creates a new stereocenter will be subject to stereochemical control. The existing quinoline framework can direct the approach of reagents, leading to diastereoselective transformations. The development of stereoselective methods for the synthesis of functionalized quinolines is an active area of research, driven by the importance of these compounds in medicinal chemistry and materials science. mdpi.com

Q & A

Q. What orthogonal assays validate iron-chelating and antioxidant mechanisms?

  • Methodological Answer :
  • Ferrozine assays : Quantify iron binding (Kd ~ 10⁻⁶ M) .
  • ROS detection : DCFH-DA fluorescence in SH-SY5Y cells under oxidative stress .
  • EPR spectroscopy : Confirm radical scavenging via signal attenuation at g = 2.003 .

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